molecular formula C47H62FN15O8S B10772906 (2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide

(2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide

Cat. No. B10772906
M. Wt: 1016.2 g/mol
InChI Key: TZCCKCLHNUSAMQ-DUGSHLAESA-N
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Description

Compound 5d, identified by the PubMed ID 25815150, is a peptide derivative that acts as an agonist for the neuromedin U receptor 1 (NMUR1) . This compound has been studied for its potential biological activities and interactions with NMUR1, which is a G protein-coupled receptor involved in various physiological processes.

Preparation Methods

The synthesis of compound 5d involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The synthetic route typically starts with the protection of amino acids, followed by coupling reactions to form the peptide backbone. The final steps involve deprotection and purification to obtain the desired compound . Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Compound 5d undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the peptide, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as disulfide bonds, within the peptide.

    Substitution: Substitution reactions can introduce new functional groups into the peptide, potentially enhancing its activity or stability.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound 5d has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in modulating NMUR1 activity, which is involved in various physiological processes such as stress response and energy homeostasis.

    Medicine: Potential therapeutic applications in treating conditions related to NMUR1 dysregulation, such as metabolic disorders and inflammation.

    Industry: Potential use in the development of new peptide-based drugs and therapeutic agents.

Mechanism of Action

Compound 5d exerts its effects by binding to and activating the neuromedin U receptor 1 (NMUR1). This activation triggers a cascade of intracellular signaling pathways, including the activation of G proteins and subsequent downstream effectors. The molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA) and extracellular signal-regulated kinases (ERK1/2) .

Comparison with Similar Compounds

Compound 5d can be compared with other NMUR1 agonists, such as neuromedin U-25 and neuromedin S-33. These compounds share similar mechanisms of action but differ in their potency and specificity. Compound 5d is unique due to its specific peptide sequence and modifications, which confer distinct biological activities and stability profiles .

Similar Compounds

  • Neuromedin U-25
  • Neuromedin S-33
  • Neuromedin U-23

These compounds highlight the diversity of NMUR1 agonists and the potential for developing new therapeutic agents targeting this receptor .

properties

Molecular Formula

C47H62FN15O8S

Molecular Weight

1016.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(4-fluorophenyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-thiophen-2-ylacetyl)amino]propanoyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide

InChI

InChI=1S/C47H62FN15O8S/c48-28-15-13-26(14-16-28)21-35(62-43(69)36(58-39(65)23-29-7-6-20-72-29)22-27-25-57-31-9-2-1-8-30(27)31)42(68)60-33(11-4-18-56-47(53)54)45(71)63-19-5-12-37(63)44(70)59-32(10-3-17-55-46(51)52)41(67)61-34(40(50)66)24-38(49)64/h1-2,6-9,13-16,20,25,32-37,57H,3-5,10-12,17-19,21-24H2,(H2,49,64)(H2,50,66)(H,58,65)(H,59,70)(H,60,68)(H,61,67)(H,62,69)(H4,51,52,55)(H4,53,54,56)/t32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

TZCCKCLHNUSAMQ-DUGSHLAESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CC5=CC=CS5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N

Origin of Product

United States

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